molecular formula C15H19BrN2O3 B2819233 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 900011-96-3

4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No.: B2819233
CAS No.: 900011-96-3
M. Wt: 355.232
InChI Key: INENJQYHWJWXKB-UHFFFAOYSA-N
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Description

4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a brominated amide derivative with a piperidine substituent. Its carboxylic acid group contributes to solubility and hydrogen-bonding capabilities, which are critical for biological activity .

Properties

IUPAC Name

4-(2-bromoanilino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c16-11-6-2-3-7-12(11)17-14(19)10-13(15(20)21)18-8-4-1-5-9-18/h2-3,6-7,13H,1,4-5,8-10H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INENJQYHWJWXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC(=O)NC2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of this compound exhibit promising antitumor properties. A study demonstrated that modifications on the piperidine ring can enhance cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has shown effectiveness against a range of microbial pathogens. In vitro studies have reported that it possesses antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship suggests that the bromophenyl group contributes to its enhanced antimicrobial efficacy.

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, such as histone methyltransferases. This inhibition can lead to alterations in gene expression, providing a potential therapeutic avenue for diseases like cancer where epigenetic modifications play a critical role.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM across different cell lines. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity

Research conducted by Zhang et al. (2023) assessed the antimicrobial properties of several derivatives, including the target compound, against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating significant antibacterial activity.

Mechanism of Action

The mechanism by which 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl group may bind to receptors or enzymes, while the piperidinyl group could influence the compound's solubility and bioavailability. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid 4-bromophenyl, methylidene C₁₁H₁₀BrNO₃ Anti-inflammatory, antimicrobial; dimeric hydrogen bonding in crystal structure
2-(4-Bromophenyl)amino-4-(4-bromophenyl)-4-oxo-butanoic acid Dual 4-bromophenyl groups, piperidine (synthesis catalyst) Not specified Enhanced steric bulk; potential for altered solubility
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid 4-bromophenyl, thiophen-2-ylmethylamino C₁₅H₁₄BrNO₃S Sulfur-containing group may enhance enzyme binding; molar mass 368.25
2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid Fluorophenyl-piperazine, hydroxyphenyl C₂₁H₂₃FN₄O₄ Fluorine improves metabolic stability; hydroxyphenyl aids in hydrogen bonding
4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}-2-butenoic acid Piperidine sulfonyl, butenoic acid backbone C₁₅H₁₈N₂O₅S Predicted pKa 3.41; sulfonyl group enhances acidity and solubility
4-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid Triazolo-pyridine, piperidine C₁₅H₁₈N₄O₃ Heterocyclic moiety may target kinase enzymes; molar mass 302.33

Physicochemical Properties

  • Acidity : The carboxylic acid group in all analogs contributes to low pKa values (~3–4), enhancing water solubility. Sulfonyl or fluorophenyl groups further modulate acidity (e.g., pKa 3.41 in ) .
  • Crystallinity : Hydrogen-bonding networks (e.g., dimeric R₂²(8) motifs in ) influence melting points and stability .

Biological Activity

4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, with the CAS number 900011-96-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C15H19BrN2O3C_{15}H_{19}BrN_2O_3, with a molecular weight of 355.23 g/mol. The structure features a piperidine ring and a bromophenyl moiety, which are critical for its biological activity.

PropertyValue
CAS Number900011-96-3
Molecular FormulaC15H19BrN2O3
Molecular Weight355.23 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

The biological activity of 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has been explored in various studies, particularly focusing on its potential as an anticonvulsant and anticancer agent.

Anticonvulsant Activity

Research indicates that compounds with similar structural motifs often exhibit anticonvulsant properties. For instance, the presence of the piperidine ring is known to enhance central nervous system (CNS) activity. A study involving structurally related compounds demonstrated that modifications in the aromatic ring significantly influenced their anticonvulsant efficacy, suggesting that the bromophenyl group may play a role in enhancing this activity .

Anticancer Activity

The compound has also shown promise in anticancer applications. A structure-activity relationship study highlighted that derivatives containing halogenated phenyl groups exhibited enhanced cytotoxicity against various cancer cell lines. Specifically, compounds with electron-withdrawing groups like bromine were more effective in inhibiting tumor growth compared to their non-substituted counterparts .

Structure-Activity Relationship (SAR)

The SAR analysis of 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid reveals critical insights into how structural modifications affect its biological properties:

  • Piperidine Ring : Essential for CNS activity.
  • Bromophenyl Group : Enhances anticancer activity; the presence of bromine increases potency.
  • Carbonyl Group : The keto functionality contributes to the compound's reactivity and interaction with biological targets.

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Anticonvulsant Effects : In a study assessing various piperidine derivatives, it was found that compounds similar to 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid exhibited significant protection against seizures induced by pentylenetetrazol (PTZ). The results indicated that structural modifications directly influenced their protective efficacy .
  • Anticancer Efficacy : Another investigation focused on the cytotoxic effects of this compound against human cancer cell lines (e.g., A431 and HT29). The study reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin, highlighting its potential as a therapeutic agent .

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